3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Description
3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 93618-36-1) is a pyrazole-based carboxylic acid derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. The compound’s structure combines electron-donating methoxy groups with a carboxylic acid moiety, making it a versatile intermediate for medicinal chemistry and materials science.
The 3,4-dimethoxyphenyl group is notable for its role in enhancing bioavailability and binding affinity in bioactive molecules, as seen in curcumin analogs with similar substituents . Potential applications of this compound include enzyme inhibition (e.g., proteases, tyrosinase) and antioxidant activity, though direct biological data for this molecule remains unexplored in the provided literature.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-10(13(16)17)7-9(14-15)8-4-5-11(18-2)12(6-8)19-3/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYUTHSFDOYVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research indicates that derivatives of pyrazole compounds, including 3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, exhibit significant antifungal properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation against phytopathogenic fungi. The results demonstrated that certain compounds showed higher antifungal activity compared to established fungicides like boscalid . This suggests potential applications in developing new antifungal agents.
Cancer Research
Pyrazole derivatives are also being explored for their anticancer properties. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways associated with tumor growth .
Agricultural Applications
Fungicides
The compound's structural characteristics make it a candidate for developing new fungicides. Its derivatives have been synthesized for use against agricultural pathogens, showing promising results in efficacy and safety profiles . The economic impact of such fungicides is substantial, with the global market for agricultural fungicides exceeding 30,000 metric tons annually.
Plant Growth Regulators
Research into pyrazole compounds has also indicated potential as plant growth regulators. These compounds can influence plant growth processes and improve crop yields under stress conditions .
Material Science
Coordination Complexes
The ability of this compound to form coordination complexes with metals has been studied extensively. Such complexes exhibit interesting luminescent properties and are being explored for applications in sensors and catalysis . The synthesis of metal complexes derived from pyrazole carboxylic acids has shown promising electrocatalytic activities, particularly in oxygen evolution reactions (OER) and oxygen reduction reactions (ORR) .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting its antioxidant properties .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of methoxy groups on the phenyl ring significantly influences physicochemical and biological properties:
- 3-(2,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS Ref. 10-F545736): This analog (similarity score: 0.88) has methoxy groups at the 2- and 4-positions. Molecular weight: 262.27 g/mol .
- 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 218631-44-8):
With only one methoxy group (para-position), this compound (similarity score: 0.68) exhibits reduced electron-donating capacity, likely lowering antioxidant activity compared to di-methoxy analogs .
Pyrazole Ring Modifications
Variations in pyrazole ring substituents alter solubility, stability, and bioactivity:
- 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid :
The bulky tert-butyl group enhances lipophilicity, making this analog suitable for targeting hydrophobic pockets in cysteine proteases like cathepsin L .
Key Insight : The methyl group at the 1-position in the target compound provides moderate lipophilicity, balancing solubility and cell penetration.
Structural Similarity and Functional Group Analysis
Table 1 summarizes key analogs and their properties:
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Similarity Score | Notable Properties |
|---|---|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 93618-36-1 | 3,4-diOMe, 1-Me | 292.28 | — | High electron density, moderate lipophilicity |
| 3-(2,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 10-F545736 | 2,4-diOMe, 1-Me | 262.27 | 0.88 | Steric hindrance at ortho-position |
| 5-Phenyl-1H-pyrazole-3-carboxylic acid | 89831-40-3 | 5-Ph, 1-H | 214.20 | 0.88 | Enhanced π-π stacking capacity |
| 3-tert-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid | 26308-42-9 | 3-tBu, 1-Me | 210.27 | 0.87 | High lipophilicity |
| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 218631-44-8 | 4-OMe, 1-Me | 246.25 | 0.68 | Reduced electron donation |
Data compiled from
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological evaluations, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C13H14N2O4
- Molecular Weight : 262.27 g/mol
- CAS Number : 93618-36-1
- IUPAC Name : this compound
Anticancer Properties
Recent studies have shown that compounds containing the pyrazole scaffold exhibit significant anticancer activities. Specifically, this compound has been evaluated for its effects on various cancer cell lines.
-
Mechanism of Action :
- The compound has been observed to induce apoptosis in cancer cells, particularly MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. It enhances caspase-3 activity, which is crucial for the apoptotic process .
- In cell cycle analyses, it was found to arrest the cell cycle at specific phases, thereby inhibiting proliferation .
- In Vitro Studies :
Anti-inflammatory and Analgesic Effects
Beyond its anticancer properties, this compound has exhibited anti-inflammatory effects. Studies indicated that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the phenyl group can enhance potency and selectivity against various targets.
| Position | Modification | Effect |
|---|---|---|
| 5 | Carboxylic acid | Enhances apoptosis-inducing activity |
| 3 | Dimethoxy substitution | Increases anti-inflammatory potency |
Case Study 1: Breast Cancer Cell Line (MDA-MB-231)
In a controlled study, MDA-MB-231 cells were treated with varying concentrations of this compound. Results indicated:
- IC50 Value : Approximately 10 μM.
- Caspase Activity : Increased by 1.33–1.57 times at 10 μM concentration.
These findings suggest a strong potential for this compound as a therapeutic agent in breast cancer treatment.
Case Study 2: Liver Cancer Cell Line (HepG2)
Similar methodologies were applied to HepG2 cells:
- Growth Inhibition : Notable inhibition observed at concentrations above 15 μM.
This reinforces the notion that this pyrazole derivative could serve as a multi-targeted anticancer agent.
Q & A
Q. What are the standard synthetic routes for 3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A common approach involves Pd-catalyzed cross-coupling reactions. For example, starting from ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, phenylboronic acid is introduced under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₃PO₄, degassed DMF/H₂O) to form diarylpyrazole intermediates. Hydrolysis of the ester group using NaOH/EtOH yields the carboxylic acid derivative. Intermediates are characterized via melting point, IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and mass spectrometry (M⁺ ion confirmation) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural elucidation combines experimental and theoretical methods:
- IR : Confirms carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and pyrazole ring vibrations.
- NMR : Aromatic protons (6.8–7.5 ppm), methyl groups (δ 2.5–3.5 ppm), and methoxy substituents.
- X-ray crystallography : Reveals planar pyrazole ring geometry and intermolecular hydrogen bonding (e.g., O-H···N interactions stabilizing crystal packing). Computational DFT studies (B3LYP/6-31G*) validate bond lengths and angles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer : Key variables include:
- Catalyst loading : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% maintains efficiency while lowering costs.
- Solvent system : Replacing DMF with THF improves reproducibility due to reduced side reactions.
- Temperature control : Maintaining 80–90°C during coupling prevents decomposition. Post-reaction purification via column chromatography (silica gel, EtOAc/hexane) ensures >95% purity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., COX-2 inhibition vs. lack of efficacy)?
- Methodological Answer :
- Dose-response studies : Assess activity across concentrations (1 nM–100 µM) to identify non-linear effects.
- Enzyme assay validation : Use recombinant COX-2 isoforms to rule out batch variability.
- Structural analogs : Compare with 3-(2-hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole (known COX-2 inhibitor) to evaluate substituent effects. Intramolecular hydrogen bonding in the dimethoxyphenyl group may reduce target binding .
Q. How do computational models predict the compound’s pharmacokinetic properties and target interactions?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME calculate logP (~2.5) and solubility (≈50 µM), suggesting moderate bioavailability.
- Docking studies (AutoDock Vina) : The carboxylic acid group forms hydrogen bonds with Arg513 in COX-2’s active site, but steric hindrance from methoxy groups may limit affinity. MD simulations (100 ns) assess binding stability .
Q. How is stability assessed under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Incubate at pH 1–13 (37°C, 24 hrs). HPLC analysis shows decomposition at pH >10 (ester hydrolysis).
- Thermal stability : TGA/DSC reveals decomposition onset at 220°C. Store at −20°C in amber vials to prevent photodegradation .
Q. What methodologies evaluate the compound’s role in multi-step organic syntheses (e.g., as a building block)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
